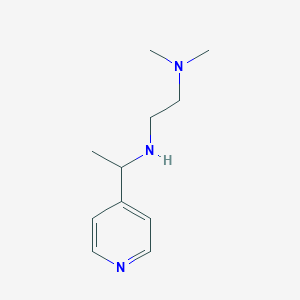
N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine” is a chemical compound with the molecular formula C11H19N3 . It has a molecular weight of 193.29 .
Molecular Structure Analysis
The molecular structure of “N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine” can be represented by the SMILES string:CC(C1=CC=NC=C1)NCCN(C)C . Chemical Reactions Analysis
While specific chemical reactions involving “N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine” are not available, similar compounds like N,N′-Dimethylethylenediamine have been used in copper-catalyzed cyanations of aryl bromides .Physical And Chemical Properties Analysis
“N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine” has a molecular weight of 193.29 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Aplicaciones Científicas De Investigación
Occurrence and Environmental Impact
N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine is part of a larger group of novel brominated flame retardants (NBFRs), with increasing application raising concerns about their occurrence, environmental fate, and toxicity. Research emphasizes the need for more comprehensive studies on their presence in indoor air, dust, consumer goods, and food, highlighting significant knowledge gaps for many NBFRs. High concentrations of related compounds, such as 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) and others, often reported in various environments, indicate potential environmental and health risks (Zuiderveen, Slootweg, & de Boer, 2020).
Heterocyclic N-oxide Applications
The compound falls under the category of heterocyclic N-oxide derivatives, which are recognized for their utility in organic synthesis, catalysis, and as potential drugs due to their biological significance. These derivatives, including those synthesized from pyridine, exhibit remarkable functionalities in metal complexes formation, catalysts design, and medicinal applications, showcasing their broad applicability in advanced chemistry and drug development investigations (Li et al., 2019).
Regioselectivity in Bromination
Research on the regioselectivity of bromination in unsymmetrical dimethylated pyridines, including compounds structurally related to N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine, reveals insights into the mechanisms affecting the bromination process. These studies help in understanding the chemical behavior of such compounds, providing a foundation for their application in synthetic chemistry (Thapa, Brown, Balestri, & Taylor, 2014).
Xylan Derivatives and Biopolymer Applications
Xylan derivatives, potentially synthesized from or related to the functional groups in N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine, are explored for their application potential in biopolymers. These studies emphasize the significance of chemical modification to achieve specific properties, opening avenues for the compound's application in biopolymer ethers and esters with targeted functionalities (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Hydrogen Bonding and Reactivity with Water
Investigations into hydrogen bonding and the reactivity of water with azines, which share structural similarities with N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine, provide fundamental insights into excited-state hydrogen bonding. These studies offer a deeper understanding of the compound's behavior in various states, relevant to its potential applications in photochemistry and photophysics (Reimers & Cai, 2012).
Propiedades
IUPAC Name |
N',N'-dimethyl-N-(1-pyridin-4-ylethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-10(13-8-9-14(2)3)11-4-6-12-7-5-11/h4-7,10,13H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKLDKVSRPAXMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577473 |
Source


|
| Record name | N~1~,N~1~-Dimethyl-N~2~-[1-(pyridin-4-yl)ethyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine | |
CAS RN |
136469-85-7 |
Source


|
| Record name | N~1~,N~1~-Dimethyl-N~2~-[1-(pyridin-4-yl)ethyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

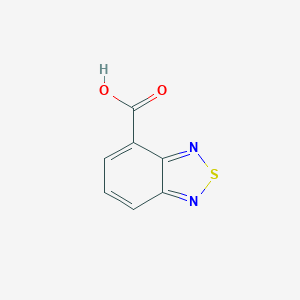
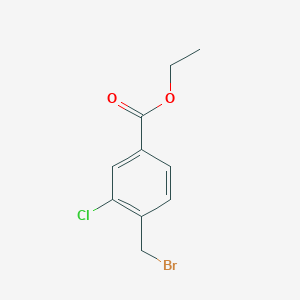
![2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B179031.png)
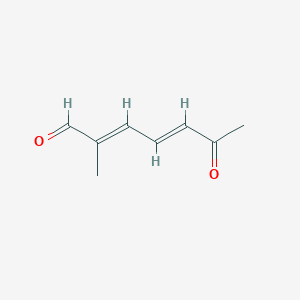
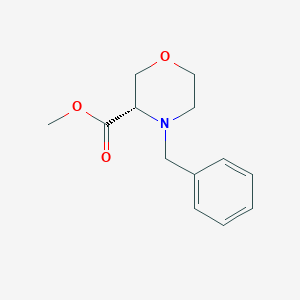
![N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B179043.png)


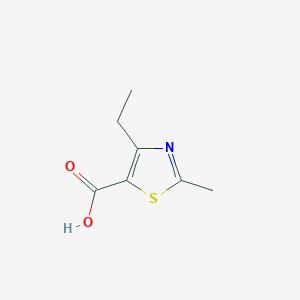
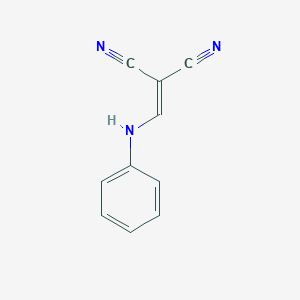
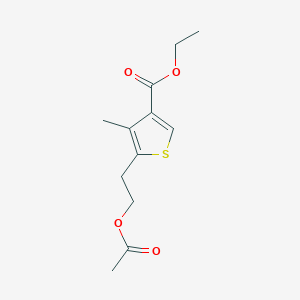
![1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium](/img/structure/B179068.png)

![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)